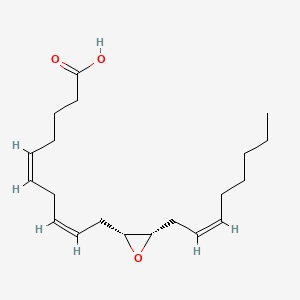

11R(12S)-EET

Description

Structure

3D Structure

Properties

CAS No. |

87173-81-7 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z)-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m0/s1 |

InChI Key |

DXOYQVHGIODESM-MFYAFOOZSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of 11(R),12(S)-Epoxyeicosatrienoic Acid in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 11,12-EET has emerged as a critical mediator of vascular homeostasis. Produced by endothelial cells, 11,12-EET, and specifically its 11(R),12(S) enantiomer, plays a pivotal role in regulating a multitude of cellular processes, including vasodilation, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of the biological functions of 11R(12S)-EET in endothelial cells, detailing the underlying signaling pathways, presenting key quantitative data, and outlining experimental protocols for its study.

Core Biological Functions of 11(R),12(S)-EET in Endothelial Cells

The 11(R),12(S)-EET enantiomer is a potent signaling molecule that exerts a range of beneficial effects on the vascular endothelium. These functions are critical for maintaining cardiovascular health and represent promising targets for therapeutic intervention.

Vasodilation

11,12-EET is a well-established endothelium-derived hyperpolarizing factor (EDHF), contributing to nitric oxide- and prostacyclin-independent vasodilation.[1] It primarily acts on vascular smooth muscle cells to cause relaxation, but its effects are initiated and modulated by endothelial cell signaling. 11,12-EET activates large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, leading to hyperpolarization and vasorelaxation.[1][2] In endothelial cells, 11,12-EET can also activate small and intermediate-conductance calcium-activated potassium (SKCa and IKCa) channels, contributing to the hyperpolarization that can be transmitted to the adjacent smooth muscle cells.[3]

Angiogenesis and Neovasculogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and tissue ischemia. 11(R),12(S)-EET has been identified as a pro-angiogenic factor, stimulating endothelial cell migration and tube formation, key events in angiogenesis.[1] Studies have shown that (±)-11,12-EET stimulates endothelial cell migration to a degree comparable to vascular endothelial growth factor (VEGF). This effect is stereospecific, with 11(R),12(S)-EET promoting these angiogenic processes, while the 11(S),12(R)-EET enantiomer is inactive.

Furthermore, 11,12-EET promotes neovasculogenesis, the formation of new blood vessels from endothelial progenitor cells (EPCs). It has been shown to induce the differentiation of EPCs into endothelial-like cells and enhance their tube formation capacity.

Anti-inflammatory Effects

Chronic inflammation of the vascular endothelium is a key event in the pathogenesis of atherosclerosis. 11,12-EET exhibits potent anti-inflammatory properties by attenuating the expression of adhesion molecules on the endothelial cell surface, thereby reducing the recruitment and adhesion of leukocytes. Specifically, 11,12-EET has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1). The inhibitory effect on VCAM-1 expression is particularly pronounced, with an IC50 of 20 nM for 11,12-EET.

Signaling Pathways of 11(R),12(S)-EET in Endothelial Cells

The diverse biological functions of 11(R),12(S)-EET are mediated by distinct and intricate signaling pathways.

Pro-Angiogenic Signaling: The Gs-PKA-TRPC6 Pathway

The pro-angiogenic effects of 11(R),12(S)-EET, including endothelial cell migration and tube formation, are initiated through the activation of a putative Gs protein-coupled receptor (GPCR) on the endothelial cell surface. This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). A key downstream event is the PKA-dependent translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels to the plasma membrane. This translocation is essential for the angiogenic response.

Neovasculogenesis Signaling: The PI3K/Akt/eNOS Pathway

In endothelial progenitor cells, 11,12-EET promotes neovasculogenesis through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling cascade. This pathway is crucial for cell survival, proliferation, and migration. Activation of this pathway leads to the phosphorylation and activation of eNOS, resulting in the production of nitric oxide (NO), a key signaling molecule in vasculogenesis.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of 11,12-EET are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those encoding for adhesion molecules. 11,12-EET prevents the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, 11,12-EET inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes like VCAM-1.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

11,12-Epoxyeicosatrienoic Acid: A Cytochrome P450-Derived Metabolite of Arachidonic Acid as a Key Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator synthesized from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway.[1][2][3] As a member of the epoxyeicosatrienoic acid (EET) family, 11,12-EET plays a crucial role in a multitude of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and cardiovascular homeostasis.[4][5] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of 11,12-EET, along with detailed experimental protocols and quantitative data to support further research and drug development in this area.

Biosynthesis and Metabolism of 11,12-EET

The synthesis of 11,12-EET is initiated by the release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (cPLA2). Subsequently, CYP epoxygenases, primarily isoforms such as CYP2C8, CYP2C9, and CYP2J2, metabolize arachidonic acid to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The expression and activity of these CYP isoforms can vary between tissues, leading to different profiles of EET production.

The primary metabolic pathway for the inactivation of 11,12-EET is its hydrolysis to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the enzyme soluble epoxide hydrolase (sEH). This rapid conversion curtails the biological activity of 11,12-EET, and thus, inhibition of sEH has emerged as a promising therapeutic strategy to enhance the beneficial effects of endogenous EETs.

dot

Caption: Biosynthesis of 11,12-EET from arachidonic acid and its metabolism by sEH.

Signaling Pathways of 11,12-EET

11,12-EET exerts its diverse biological effects through multiple signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface. While a specific high-affinity receptor for 11,12-EET has yet to be definitively identified, evidence suggests the involvement of a Gs-coupled receptor.

Activation of this putative receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This Gs-PKA pathway is implicated in many of the downstream effects of 11,12-EET, including vasodilation and angiogenesis.

Downstream of PKA, 11,12-EET can modulate the activity of various ion channels, such as the large-conductance Ca2+-activated K+ (BKCa) channels and transient receptor potential (TRP) channels. Activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation.

Furthermore, 11,12-EET has been shown to activate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival, proliferation, and angiogenesis.

dot

Caption: Key signaling pathways activated by 11,12-EET.

Quantitative Data

Enzyme Kinetics

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |

| Human CYP2C8 | Arachidonic Acid | 11,12-EET | - | - | |

| Human sEH | 11,12-EET-EA | 11,12-DHET-EA | 7.0 ± 0.9 | 1000 ± 40 (nmol/min/mg) |

Dose-Response Relationships

| Biological Effect | System | 11,12-EET Concentration | Response | Source |

| Vasodilation | Canine coronary arterioles | EC50: 64 ± 37 pM (SR) / 10 ± 10 pM (RS) | Dilation | |

| Vasodilation | Porcine coronary arterioles | EC50: 30 ± 8 pM (SR) / 6 ± 3 pM (RS) | Dilation | |

| Vasodilation | Canine coronary microcirculation | EC50: -12.7 to -10.1 log[M] | Dilation | |

| Angiogenesis (Tube Formation) | Human Endothelial Progenitor Cells | 3, 30, 50 nM | 1.36, 1.5, 1.61-fold increase | |

| Angiogenesis (Endothelial Cell Migration) | Human Endothelial Cells | 30 nM (11(R),12(S)-EET) | Maximal response | |

| Inhibition of Adhesion Molecule Expression | Human Aortic Endothelial Cells | 0.1 nM | Inhibition of E-selectin and VCAM-1 |

Experimental Protocols

Quantification of 11,12-EET by LC-MS/MS

This protocol provides a general framework for the quantification of 11,12-EET in biological samples. Specific parameters may require optimization based on the sample matrix and instrumentation.

1. Sample Preparation:

-

Spike plasma or tissue homogenate with a deuterated internal standard (e.g., 11,12-EET-d8).

-

Perform lipid extraction using a modified Bligh and Dyer method or solid-phase extraction (SPE).

-

For total EET measurement, saponify the lipid extract to release esterified EETs.

-

Purify the sample using a second liquid-liquid extraction.

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM formic acid.

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid or 10 mM formic acid.

-

Employ a gradient elution to separate 11,12-EET from other eicosanoids.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in negative or positive ion mode.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

-

Monitor specific precursor-to-product ion transitions for 11,12-EET and its internal standard.

-

dot

Caption: Workflow for the quantification of 11,12-EET using LC-MS/MS.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol outlines the steps to assess the pro-angiogenic effects of 11,12-EET using an endothelial cell tube formation assay.

1. Preparation:

-

Thaw basement membrane matrix (e.g., Matrigel) on ice.

-

Pre-chill a 96-well plate and pipette tips.

-

Culture endothelial cells (e.g., HUVECs, HMECs) to sub-confluency.

2. Assay Procedure:

-

Coat the pre-chilled 96-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C.

-

Harvest and resuspend endothelial cells in serum-free or low-serum medium.

-

Seed the endothelial cells onto the solidified matrix.

-

Treat the cells with various concentrations of 11,12-EET or vehicle control.

-

Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.

3. Analysis:

-

Visualize the tube-like structures using a light or fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

dot

Caption: Workflow for the in vitro angiogenesis tube formation assay.

Conclusion

11,12-EET is a pleiotropic signaling molecule with significant implications for cardiovascular health and disease. Its synthesis by cytochrome P450 epoxygenases and subsequent metabolism by soluble epoxide hydrolase represent key control points for its biological activity. The elucidation of its signaling pathways, involving putative GPCRs and downstream effectors, has opened new avenues for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the roles of 11,12-EET and explore its therapeutic potential. Future research focused on the definitive identification of its receptors and a more detailed characterization of its enzyme kinetics will be crucial for advancing the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Epoxyeicosatrienoic Acids in Vascular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of epoxyeicosatrienoic acids (EETs) in the realm of vascular biology. From their initial identification as products of cytochrome P450 epoxygenase metabolism to their recognition as critical signaling molecules, EETs have emerged as key regulators of vascular tone, inflammation, and angiogenesis. This document provides a comprehensive overview of their discovery, detailed experimental methodologies for their study, quantitative data on their vascular effects, and a visualization of their complex signaling pathways, offering valuable insights for ongoing research and therapeutic development.

A Journey of Discovery: The History of EETs in Vascular Biology

The story of epoxyeicosatrienoic acids (EETs) begins with the exploration of arachidonic acid metabolism. Initially, the focus was on the cyclooxygenase and lipoxygenase pathways. However, in the early 1980s, the work of J. H. Capdevila and J. R. Falck identified a third pathway involving cytochrome P450 (CYP) enzymes.[1] Their seminal research led to the structural identification of the four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1]

A significant breakthrough in understanding the vascular role of EETs came with their identification as potential endothelium-derived hyperpolarizing factors (EDHFs).[2][3] EDHFs are substances released from the endothelium that cause hyperpolarization and subsequent relaxation of vascular smooth muscle cells, a crucial mechanism for vasodilation, particularly in smaller arteries and resistance vessels. Seminal studies demonstrated that in the presence of inhibitors for nitric oxide synthase and cyclooxygenase, the remaining endothelium-dependent vasodilation could be attenuated by inhibitors of CYP enzymes, pointing towards a CYP-derived product as the responsible agent.[2]

Further research solidified the role of EETs as EDHFs by showing that exogenously applied EETs mimicked the effects of EDHF and that their effects were blocked by potassium channel inhibitors. The vasodilatory actions of EETs were observed to be potent, with EC50 values in the picomolar range for dilating coronary microvessels.

Another critical aspect of EET biology that was uncovered is their rapid metabolism by the enzyme soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs). This discovery opened up a new therapeutic avenue: by inhibiting sEH, the endogenous levels and biological activity of EETs could be enhanced. The development of sEH inhibitors has since become a major focus in cardiovascular research, with studies demonstrating their efficacy in lowering blood pressure in various animal models of hypertension.

The contributions of researchers like Darryl C. Zeldin have been instrumental in elucidating the broader role of EETs and the CYP epoxygenase pathway in cardiovascular physiology and disease. Similarly, the work of Richard J. Roman has shed light on the involvement of EETs in the regulation of blood pressure and renal function. The ongoing research in this field continues to unveil the multifaceted roles of EETs in vascular homeostasis and their potential as therapeutic targets for a range of cardiovascular and inflammatory diseases.

Quantitative Data on the Vascular Effects of EETs

The following tables summarize key quantitative findings from preclinical studies investigating the effects of modulating the EET pathway on vascular function.

Table 1: Effect of Soluble Epoxide Hydrolase (sEH) Inhibition on Blood Pressure in Hypertensive Animal Models

| Animal Model | sEH Inhibitor | Administration Route | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Reference |

| Angiotensin II-induced Hypertensive Rats | N-cyclohexyl-N-dodecyl urea (B33335) (NCND) | Intraperitoneal | 4 days | ↓ 30 mmHg | |

| Angiotensin II-induced Hypertensive Rats | 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | Oral | 14 days | Attenuated elevation | |

| Spontaneously Hypertensive Rat (SHR) | AUDA | Intracerebroventricular | Acute | ↑ 32 ± 6 mmHg | |

| Spontaneously Hypertensive Rat (SHR) female | AUDA | Perinatal (via dam) | Until 4 weeks of age | Persistently reduced | |

| Spontaneously Hypertensive Rat (SHR) male | AUDA | Perinatal (via dam) | Until 4 weeks of age | Transient reduction | |

| Two-Kidney, One-Clip (2K1C) Hypertensive Mice (eNOS+/+) | cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (c-AUCB) | Chronic | 72 hours (maximal effect) | ↓ 6 ± 1 mmHg | |

| Two-Kidney, One-Clip (2K1C) Hypertensive Mice (eNOS-/-) | cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (c-AUCB) | Chronic | 72 hours (maximal effect) | ↓ 17 ± 2 mmHg |

Table 2: Effect of EETs on Angiogenesis and Endothelial Cell Function

| Cell Type/Model | EET Regioisomer | Measured Effect | Quantitative Change | Reference |

| Human Aortic Endothelial Cells (HAECs) | 8,9-EET | Tube Formation | 3-fold increase with COX-2 inducer | |

| Human Aortic Endothelial Cells (HAECs) | 8,9,11-EHET (metabolite of 8,9-EET) | Angiogenic Response | Comparable to VEGF | |

| Endothelial Cells | 5,6-EET and 8,9-EET | Cell Proliferation and Migration | Potent stimulation | |

| Pig Coronary Artery Endothelial Cells | EETs (< 156 nM) | BKCa Channel Open Probability (PO) with 500 nM Ca2+ | Increased by a factor of 5 | |

| Pig Coronary Artery Endothelial Cells | EETs (< 156 nM) | BKCa Channel Open Probability (PO) with 1 µM Ca2+ | Increased by a factor of 3 |

Key Experimental Protocols in EET Research

Detailed methodologies are crucial for the accurate investigation of EETs in vascular biology. Below are outlines of key experimental protocols.

Measurement of Endothelium-Dependent Vasodilation

This protocol is used to assess the ability of blood vessels to dilate in response to endothelial stimuli, a key method for studying the effects of EETs.

-

Vessel Preparation:

-

Isolate small arteries (e.g., mesenteric, coronary, or cerebral) from experimental animals.

-

Mount the vessel segments in a pressure myograph chamber perfused with physiological salt solution (PSS) gassed with 95% O2 and 5% CO2 at 37°C.

-

Pressurize the arteries to a physiological level (e.g., 80 mmHg).

-

-

Assessment of Vasodilator Response:

-

Pre-constrict the vessels with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to a stable level of tone (typically 50-70% of maximal constriction).

-

Administer cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) or bradykinin) to generate a concentration-response curve.

-

To specifically investigate the role of EETs, pre-incubate the vessels with inhibitors of nitric oxide synthase (e.g., L-NAME) and cyclooxygenase (e.g., indomethacin) to block the production of nitric oxide and prostaglandins, respectively.

-

The remaining vasodilation is attributed to EDHFs, including EETs.

-

To confirm the involvement of EETs, experiments can be repeated in the presence of a CYP epoxygenase inhibitor (e.g., MS-PPOH) or an EET antagonist (e.g., 14,15-EEZE).

-

-

Data Analysis:

-

Record the internal diameter of the vessel using a video dimension analyzer.

-

Express the vasodilator responses as a percentage of the pre-constriction tone.

-

Calculate EC50 values to determine the potency of the vasodilators.

-

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

Several assays can be used to measure the activity of sEH, the enzyme that degrades EETs.

-

Sample Preparation:

-

Homogenize tissue samples (e.g., liver, kidney, or vascular tissue) or lyse cultured cells in a suitable buffer.

-

Centrifuge the homogenate to obtain the cytosolic fraction (S9 or cytosol), which contains sEH.

-

Determine the protein concentration of the cytosolic fraction.

-

-

Radiometric Assay:

-

Use a radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO).

-

Incubate the cytosolic fraction with the radiolabeled substrate.

-

sEH will convert the epoxide substrate to a diol product.

-

Separate the substrate and product using liquid-liquid extraction (e.g., with isooctane).

-

Quantify the radioactivity in the aqueous phase (containing the diol) using liquid scintillation counting.

-

Calculate the sEH activity based on the rate of diol formation.

-

-

Fluorometric Assay:

-

Utilize a non-fluorescent substrate that becomes fluorescent upon hydrolysis by sEH, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Incubate the sample with the fluorogenic substrate in a microplate format.

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of fluorescence increase is proportional to the sEH activity.

-

-

Mass Spectrometric Assay:

-

Use a non-endogenous substrate or a stable isotope-labeled version of an endogenous substrate (e.g., 14,15-EET-d8).

-

Incubate the sample with the substrate.

-

Extract the lipids from the reaction mixture.

-

Analyze the formation of the diol product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

This method offers high specificity and sensitivity.

-

Endothelial Cell Migration and Tube Formation Assays (Angiogenesis Assays)

These in vitro assays are used to assess the pro-angiogenic effects of EETs.

-

Cell Culture:

-

Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or human aortic endothelial cells - HAECs) in appropriate growth medium.

-

-

Migration (Wound Healing or "Scratch") Assay:

-

Grow endothelial cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Incubate the cells with a medium containing the test substance (e.g., different EET regioisomers) or a vehicle control.

-

Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).

-

Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.

-

-

Transwell Migration (Boyden Chamber) Assay:

-

Use a two-chamber system separated by a porous membrane.

-

Place a chemoattractant (e.g., EETs) in the lower chamber.

-

Seed endothelial cells in the upper chamber.

-

Incubate for a period to allow cells to migrate through the pores towards the chemoattractant.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells under a microscope.

-

-

Tube Formation Assay:

-

Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed endothelial cells onto the matrix in the presence of the test substance (e.g., EETs) or a vehicle control.

-

Incubate for several hours to allow the cells to form capillary-like structures (tubes).

-

Visualize the tube network using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Quantification of EETs and DHETs in Biological Samples

This protocol allows for the measurement of endogenous levels of EETs and their metabolites.

-

Sample Collection and Preparation:

-

Collect biological samples such as plasma, urine, or tissue.

-

To prevent ex vivo formation of eicosanoids, add an antioxidant (e.g., butylated hydroxytoluene) and an inhibitor of cyclooxygenases (e.g., indomethacin) immediately after collection.

-

For plasma, add an anticoagulant (e.g., EDTA).

-

Store samples at -80°C until analysis.

-

-

Lipid Extraction:

-

Spike the samples with a known amount of a stable isotope-labeled internal standard for each analyte (e.g., 14,15-EET-d8, 14,15-DHET-d8).

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Reconstitute the extracted lipids in a suitable solvent.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the different EET and DHET regioisomers using a C18 reverse-phase column.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each analyte and its internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of authentic standards.

-

Calculate the concentration of each analyte in the biological sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

-

Visualizing the Molecular Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The discovery and exploration of epoxyeicosatrienoic acids have fundamentally advanced our understanding of vascular biology. From their initial characterization as elusive endothelium-derived hyperpolarizing factors to their current status as multifaceted signaling molecules with therapeutic potential, the journey of EETs research highlights the intricate and elegant mechanisms governing vascular homeostasis. The ongoing development of sEH inhibitors and EET analogs holds significant promise for the treatment of cardiovascular diseases, including hypertension, inflammation, and ischemic conditions. A thorough understanding of the historical context, experimental methodologies, and complex signaling pathways of EETs is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of lipid mediators.

References

- 1. Jorge H. Capdevila - Wikipedia [en.wikipedia.org]

- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelium-Derived Hyperpolarizing Factor Determines Resting and Stimulated Forearm Vasodilator Tone in Health and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Gαs-Coupled Activation of Potassium Channels by 11(R),12(S)-EET: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 11(R),12(S)-epoxyeicosatrienoic acid (11,12-EET) on potassium channels, targeted towards researchers, scientists, and drug development professionals. 11,12-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling molecule in the vascular system, primarily known for its vasodilatory effects. These effects are largely mediated through the activation of specific potassium channels in vascular smooth muscle cells, leading to membrane hyperpolarization and relaxation. This document summarizes the key findings on the interaction of 11,12-EET with large-conductance Ca2+-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, detailing the signaling pathways, quantitative data, and experimental methodologies.

Core Mechanism: A Gsα-Dependent Pathway

The prevailing mechanism for 11,12-EET-induced activation of both BKCa and KATP channels involves a G protein-coupled signaling cascade. Specifically, 11,12-EET is proposed to interact with a putative membrane receptor, which in turn activates the stimulatory G protein, Gs. The subsequent dissociation of the Gsα subunit is a critical step in modulating channel activity.

Activation of BKCa Channels

In vascular smooth muscle cells, 11,12-EET activates BKCa channels through a mechanism that is primarily mediated by the Gsα subunit.[1][2][3] Studies have shown that 11,12-EET's effect is not direct on the channel itself but requires intracellular components. In inside-out patch-clamp experiments, the application of 11,12-EET alone is ineffective; however, the presence of GTP in the intracellular solution restores the channel activation, indicating the involvement of a G protein.[1][2] This activation is blocked by the G protein inhibitor GDP-β-S and, more specifically, by an antibody against the Gsα subunit, while antibodies against Giα or Gβγ have no effect. This suggests a membrane-delimited pathway where the activated Gsα subunit directly interacts with the BKCa channel or a closely associated regulatory protein. While some evidence points to a direct Gsα-channel interaction, the pathway can also involve downstream effectors. In some vascular beds, the activation of BKCa channels by 11,12-EET has been shown to be dependent on protein kinase A (PKA), a downstream effector of the canonical Gs-adenylyl cyclase-cAMP pathway.

Activation of KATP Channels

Similar to its action on BKCa channels, 11,12-EET is a potent activator of KATP channels in vascular smooth muscle. The activation of these channels also appears to be mediated through a Gs protein-coupled pathway and is dependent on PKA activity. Inhibition of PKA has been shown to abolish the 11,12-EET-induced activation of KATP channels. This suggests that for KATP channels, the signaling cascade involves the full Gs pathway, leading to cAMP production and subsequent PKA-mediated phosphorylation of the channel or an associated protein.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of 11,12-EET on BKCa and KATP channels.

Table 1: Effect of 11,12-EET on Large-Conductance Ca2+-Activated Potassium (BKCa) Channels

| Concentration of 11,12-EET | Fold Increase in Channel Activity (NPo) | Cell Type | Reference |

| 1 nmol/L | 0.5 to 10-fold | Smooth muscle cells of small bovine coronary arteries | |

| 10 nmol/L | 0.5 to 10-fold | Smooth muscle cells of small bovine coronary arteries | |

| 100 nmol/L | 0.5 to 10-fold | Smooth muscle cells of small bovine coronary arteries | |

| 50 nM | 39 ± 11% increase in Po (for 11(R),12(S)-EET) | Smooth muscle cells from rat coronary small arteries | |

| 50 nM | 59 ± 20% increase in Po (for 11(S),12(R)-EET) | Smooth muscle cells from rat coronary small arteries |

Table 2: Effect of 11,12-EET on ATP-Sensitive Potassium (KATP) Channels

| Parameter | Value | Cell Type | Reference |

| EC50 | 87 nM | Smooth muscle cells from rat mesenteric arteries | |

| Concentration | 500 nM | Smooth muscle cells from rat mesenteric arteries | |

| Effect | Activation inhibited by PKA inhibitor peptide | Smooth muscle cells from rat mesenteric arteries |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of 11,12-EET action and a typical experimental workflow for studying its effects on potassium channels.

Caption: Signaling pathway for 11,12-EET-mediated activation of BKCa channels.

Caption: Signaling pathway for 11,12-EET-mediated activation of KATP channels.

Caption: Experimental workflow for patch-clamp studies of 11,12-EET effects.

Detailed Experimental Protocols

The primary technique used to elucidate the mechanism of action of 11,12-EET on potassium channels is patch-clamp electrophysiology . The following provides a generalized protocol based on the cited literature.

1. Cell Preparation:

-

Source: Vascular smooth muscle cells are isolated from various arteries, such as bovine coronary arteries or rat mesenteric arteries.

-

Isolation: The arteries are dissected, cleaned of connective tissue, and the endothelium is removed. The smooth muscle tissue is then minced and subjected to enzymatic digestion (e.g., with collagenase and elastase) to obtain single smooth muscle cells.

2. Patch-Clamp Recordings:

-

Configurations:

-

Cell-Attached: The cell membrane remains intact, allowing for the study of channel activity in a more physiological context. 11,12-EET is applied to the bath solution.

-

Inside-Out: A patch of the membrane is excised with the intracellular surface facing the bath solution. This configuration is crucial for studying the direct effects of intracellular messengers and for confirming the involvement of G proteins by adding GTP, GDP-β-S, or specific antibodies to the bath.

-

Outside-Out: A patch of the membrane is excised with the extracellular surface facing the bath solution. This can be used to study the effects of extracellularly applied agents.

-

Whole-Cell: The cell membrane is ruptured, allowing for the measurement of macroscopic currents from the entire cell.

-

-

Solutions:

-

Pipette Solution (extracellular): Typically contains a high concentration of potassium (e.g., 140 mM KCl) to set the potassium equilibrium potential, along with buffers (e.g., HEPES) and other ions like CaCl2 and MgCl2.

-

Bath Solution (intracellular): The composition varies depending on the experiment. For inside-out patches, it will contain a high potassium concentration, buffers, and specific additions like GTP (0.5 mmol/L), ATP (1 mmol/L), GDP-β-S (100 µmol/L), or anti-Gsα antibodies (100 nmol/L) to probe the signaling pathway. For KATP channel studies, the bath solution will contain a specific concentration of ATP (e.g., 0.1 mM) to study the modulation of ATP sensitivity.

-

-

Data Acquisition and Analysis:

-

Single-channel currents are recorded using a patch-clamp amplifier.

-

The open probability (NPo) of the channels is analyzed to quantify the effect of 11,12-EET. NPo is the product of the number of channels (N) in the patch and the open probability (Po) of a single channel.

-

Conclusion

The activation of BKCa and KATP channels by 11,12-EET is a key mechanism underlying its vasodilatory effects. The signaling cascade is initiated by the activation of a Gs protein, leading to downstream effects that are either membrane-delimited or involve the canonical cAMP/PKA pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of modulating this pathway for the treatment of cardiovascular diseases. The stereospecificity of 11(R),12(S)-EET in some systems highlights the importance of considering enantiomeric differences in drug development. Further investigation into the identity of the putative EET receptor and the precise molecular interactions between the signaling components and the potassium channels will be crucial for advancing this field.

References

An In-depth Technical Guide to the Cellular Receptors and Binding Sites for 11,12-Epoxyeicosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] As a critical signaling molecule, 11,12-EET is implicated in a myriad of physiological and pathophysiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[1] Its therapeutic potential has garnered significant interest, particularly in the context of cardiovascular diseases and inflammation. The biological activities of 11,12-EET are mediated through its interaction with a variety of cellular receptors and binding sites, both on the cell surface and within the cell. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.

Cell Surface Receptors

Evidence strongly suggests that many of the rapid, non-genomic effects of 11,12-EET are initiated by its interaction with cell surface receptors, particularly G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has been identified as a low-affinity receptor for 11,12-EET.[2] Studies have demonstrated that 11,12-EET can bind to and activate GPR40, leading to an increase in intracellular calcium concentrations.[1][2] This interaction is particularly relevant in vascular endothelial and smooth muscle cells, where GPR40 is expressed. The activation of GPR40 by 11,12-EET has been shown to stimulate the MAP kinase (MAPK)-mediated phosphorylation of ERK.

Putative Gs-Coupled Receptor

A significant body of research points to the existence of a high-affinity, Gs-coupled receptor for 11,12-EET, although its molecular identity remains to be definitively established. This putative receptor is thought to mediate many of the vasodilatory and pro-angiogenic effects of 11,12-EET. Activation of this receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). This signaling cascade has been linked to the activation of downstream effectors such as large-conductance calcium-activated potassium (BKCa) channels and the translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels.

Intracellular Receptors and Binding Sites

In addition to cell surface receptors, 11,12-EET can also exert its effects by interacting with intracellular targets.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

11,12-EET has been identified as an endogenous ligand for the nuclear receptor PPARγ. Upon binding, 11,12-EET can activate PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The anti-inflammatory effects of 11,12-EET are, at least in part, mediated through this pathway, which can involve the transrepression of pro-inflammatory transcription factors such as NF-κB.

Ion Channels

11,12-EET is a well-established modulator of various ion channels, which plays a crucial role in its physiological effects, particularly in the vasculature.

-

Large-Conductance Ca2+-Activated K+ (BKCa) Channels: 11,12-EET is a potent activator of BKCa channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, membrane hyperpolarization, and subsequent vasodilation. The activation of BKCa channels by 11,12-EET is thought to be mediated by a Gsα-protein-dependent mechanism.

-

Transient Receptor Potential (TRP) Channels: 11,12-EET has been shown to modulate the activity of TRP channels. Specifically, the Gs-PKA signaling pathway activated by 11,12-EET can lead to the translocation of TRPC6 channels to the plasma membrane in endothelial cells.

Quantitative Data on 11,12-EET Receptor Interactions

The following table summarizes the available quantitative data for the interaction of 11,12-EET with its identified receptors.

| Receptor/Target | Ligand | Cell Type/System | Assay Type | Parameter | Value | Reference |

| GPR40 | 11,12-EET | HEK293 cells overexpressing human GPR40 | Intracellular Calcium Increase | EC50 | 0.91 ± 0.08 µM | |

| GPR40 | 11,12-EET | GPR40-transfected CHO cells | Intracellular Calcium Increase | EC50 | 1.4 µM | |

| BKCa Channel | (±)11,12-EET | Porcine coronary subepicardial arterioles | Vasodilation | EC50 | 30 ± 8 pM | |

| KATP Channel | 11,12-EET | Rat mesenteric artery smooth muscle cells | Channel Activation | EC50 | 87 nM |

Signaling Pathways

The binding of 11,12-EET to its receptors triggers distinct downstream signaling cascades.

GPR40 Signaling Pathway

Activation of GPR40 by 11,12-EET in vascular cells initiates a signaling cascade that involves the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK). This pathway has been linked to increased expression of connexin-43 (Cx43) and cyclooxygenase-2 (COX-2) in endothelial cells.

Caption: GPR40 signaling cascade initiated by 11,12-EET.

Putative Gs-Coupled Receptor Signaling Pathway

The binding of 11(R),12(S)-EET to its putative Gs-coupled receptor activates a canonical Gs signaling pathway, leading to the activation of PKA and subsequent downstream effects on ion channels and angiogenesis.

Caption: Putative Gs-coupled receptor signaling pathway for 11,12-EET.

PPARγ Signaling Pathway

As a nuclear receptor, PPARγ activation by 11,12-EET leads to changes in gene expression.

Caption: PPARγ-mediated genomic signaling by 11,12-EET.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding of 11,12-EET to cell membranes.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-11,12-EET or a competing radioligand), and varying concentrations of unlabeled 11,12-EET (for competition assays).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding experiments, plot the percentage of specific binding against the concentration of unlabeled 11,12-EET to determine the IC50, from which the Ki can be calculated.

-

Western Blotting for ERK Phosphorylation

This protocol outlines the steps to measure 11,12-EET-induced ERK phosphorylation.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., human endothelial cells) to an appropriate confluency.

-

Serum-starve the cells to reduce basal ERK phosphorylation.

-

Treat the cells with 11,12-EET at various concentrations and for different time points.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

Isolated Artery Vasodilation Assay

This protocol provides a general framework for assessing the vasodilatory effects of 11,12-EET on isolated arteries.

-

Vessel Preparation:

-

Isolate arteries (e.g., coronary or mesenteric arteries) from a suitable animal model.

-

Cut the arteries into rings of a specific length.

-

Mount the arterial rings in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.

-

-

Experimental Procedure:

-

Allow the arterial rings to equilibrate under a specific resting tension.

-

Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619) to a stable level of contraction.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of 11,12-EET to the organ bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.

-

Construct concentration-response curves and calculate the EC50 value for 11,12-EET-induced vasodilation.

-

PPARγ Activation Luciferase Reporter Assay

This protocol describes a method to quantify the activation of PPARγ by 11,12-EET.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., macrophages or a cell line with low endogenous PPARγ activity).

-

Co-transfect the cells with a luciferase reporter plasmid containing PPREs and a plasmid expressing PPARγ (if necessary). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

-

Cell Treatment:

-

After transfection, treat the cells with various concentrations of 11,12-EET or a known PPARγ agonist (positive control) for a specific duration (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

If a control plasmid was used, measure its luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control luciferase activity.

-

Express the results as fold-induction over the vehicle-treated control.

-

Generate concentration-response curves and determine the EC50 for 11,12-EET-induced PPARγ activation.

-

Conclusion

11,12-EET exerts its diverse biological effects through a complex interplay with multiple cellular receptors and binding sites. The identification of GPR40 as a low-affinity receptor, the ongoing search for a high-affinity Gs-coupled receptor, and the characterization of its interactions with PPARγ and various ion channels have provided significant insights into its mechanisms of action. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 11,12-EET signaling axis. Future research will likely focus on the definitive identification of the putative high-affinity GPCR and a more detailed understanding of the structural basis for 11,12-EET's interaction with its various binding partners.

References

Metabolic Degradation of 11R(12S)-EET by Soluble Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play crucial roles in cardiovascular homeostasis and inflammation. The biological activity of EETs is tightly regulated by their metabolic degradation, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). This technical guide provides an in-depth overview of the metabolic degradation of a specific and biologically potent stereoisomer, 11(R),12(S)-epoxyeicosatrienoic acid (11R,12S-EET), by sEH. We will delve into the quantitative aspects of this enzymatic conversion, detail experimental protocols for its study, and visualize the key metabolic and signaling pathways involved. Understanding the nuances of 11R(12S)-EET degradation is critical for the development of therapeutic strategies targeting the sEH enzyme to enhance the beneficial effects of EETs in various disease models, including hypertension, atherosclerosis, and inflammatory disorders.

Introduction to 11,12-EET and Soluble Epoxide Hydrolase

Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these regioisomers can exist as two enantiomers. The 11,12-EET isomer, particularly the 11(R),12(S) enantiomer, has been shown to be a potent vasodilator and exhibits significant biological activity.

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a ubiquitously expressed enzyme that plays a key role in terminating the signaling actions of EETs. It catalyzes the hydrolysis of the epoxide functional group to a vicinal diol, converting EETs to their corresponding DHETs. This conversion generally leads to a significant reduction in biological activity. Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous levels of beneficial EETs.

Quantitative Analysis of this compound Hydrolysis by sEH

The enzymatic hydrolysis of EETs by sEH is characterized by both regio- and stereoselectivity. While specific kinetic parameters (Km and kcat) for the hydrolysis of the this compound stereoisomer are not widely reported in publicly available literature, qualitative and comparative data provide valuable insights into the substrate preference of sEH.

It has been demonstrated that sEH preferentially hydrolyzes the 11(S),12(R)-EET enantiomer at a faster rate than the 11(R),12(S)-EET enantiomer[1]. This stereoselectivity indicates that the biological effects of 11(R),12(S)-EET may be more sustained in vivo compared to its S,R counterpart due to its slower degradation.

The table below summarizes the known selectivity of soluble epoxide hydrolase for different EET isomers.

| Substrate | Selectivity Aspect | Observation | Reference |

| 11,12-EET Enantiomers | Stereoselectivity | 11(S),12(R)-EET is hydrolyzed faster than 11(R),12(S)-EET. | [1] |

| EET Regioisomers | Regioselectivity | 14,15-EET is generally the preferred substrate for sEH compared to 11,12-EET and 8,9-EET. 5,6-EET is a poor substrate. | [2] |

Signaling Pathway of this compound

The biological effects of 11(R),12(S)-EET are initiated by its interaction with a putative G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a signaling cascade involving the Gs alpha subunit (Gαs) and adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is crucial for many of the vasodilatory and anti-inflammatory effects attributed to 11(R),12(S)-EET.

Experimental Protocols

Accurate measurement of sEH activity and the quantification of 11,12-EET and its metabolite, 11,12-DHET, are fundamental for research in this field. Below are detailed methodologies for key experiments.

Fluorometric Assay for Soluble Epoxide Hydrolase Activity

This protocol describes a common and sensitive method for determining sEH activity using a non-fluorescent substrate that is converted to a highly fluorescent product upon hydrolysis by sEH.

Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)

-

Test compounds (sEH inhibitors) and vehicle (e.g., DMSO)

Procedure:

-

Enzyme Preparation: Dilute the recombinant sEH in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC50 determination.

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Test wells: Assay buffer and diluted test inhibitor.

-

Positive control (no inhibition): Assay buffer and vehicle.

-

Negative control (no enzyme): Assay buffer and vehicle.

-

-

Add the diluted sEH enzyme solution to all wells except the negative control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the sEH substrate solution by diluting it in the assay buffer to the desired final concentration (e.g., 5-10 µM).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the negative control from all other wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

LC-MS/MS Quantification of 11,12-EET and 11,12-DHET

This method provides highly sensitive and specific quantification of endogenous EETs and DHETs in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (e.g., deuterated 11,12-EET-d8 and 11,12-DHET-d8)

-

Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate, hexane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation and Extraction:

-

Thaw the biological sample on ice.

-

Add internal standards to the sample.

-

Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Perform solid-phase extraction (SPE) on the supernatant to concentrate the analytes and remove interfering substances.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol with a modifier like formic acid.

-

Perform mass spectrometric detection using electrospray ionization (ESI) in negative ion mode.

-

Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 11,12-EET and 11,12-DHET.

-

Calculate the peak area ratio of the analyte to its corresponding internal standard.

-

Quantify the concentration of 11,12-EET and 11,12-DHET in the sample by comparing their peak area ratios to the standard curve.

-

Metabolic Pathway of 11,12-EET

The primary metabolic fate of 11,12-EET is its conversion to 11,12-DHET by soluble epoxide hydrolase. However, other metabolic pathways can also contribute to its disposition, particularly when sEH is inhibited.

Conclusion and Future Directions

The metabolic degradation of this compound by soluble epoxide hydrolase is a critical control point in regulating the biological activity of this potent lipid mediator. The stereoselective nature of this hydrolysis, with a slower rate for the 11R,12S enantiomer, has significant implications for its signaling longevity. While the precise kinetic parameters for this specific interaction remain to be fully elucidated, the available data underscore the importance of considering stereochemistry in the development of sEH inhibitors and in understanding the physiological roles of different EETs.

Future research should focus on determining the specific kinetic constants for the hydrolysis of individual EET enantiomers by sEH. Such data will be invaluable for refining pharmacokinetic and pharmacodynamic models of sEH inhibitors and for a more complete understanding of the structure-activity relationships of sEH substrates. Furthermore, continued exploration of the downstream signaling pathways activated by this compound will undoubtedly reveal new therapeutic opportunities for a range of cardiovascular and inflammatory diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our knowledge in this exciting and rapidly evolving field.

References

In Vivo Effects of 11,12-Epoxyeicosatrienoic Acid (11,12-EET) on Angiogenesis and Neovascularization: A Technical Guide

Executive Summary: 11,12-Epoxyeicosatrienoic acid (11,12-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a critical lipid signaling molecule in vascular biology. Emerging evidence highlights its potent pro-angiogenic and neovasculogenic effects, positioning it as a molecule of interest for therapeutic applications in ischemic diseases and wound healing. This document provides a comprehensive technical overview of the in vivo and in vitro effects of 11,12-EET, with a focus on the 11(R),12(S)-EET enantiomer, which is understood to be the biologically active form.[1][2] It details the quantitative impact of 11,12-EET on endothelial and progenitor cells, delineates the key signaling pathways involved, and provides standardized protocols for the primary experimental assays used to evaluate its function.

Pro-Angiogenic and Neovasculogenic Effects of 11,12-EET

11,12-EET has been demonstrated to promote several key processes essential for the formation of new blood vessels. These include stimulating the proliferation and migration of endothelial cells, promoting the differentiation of endothelial progenitor cells (EPCs), and enhancing wound healing in preclinical models.[3][4] The biological actions are stereospecific, with the 11(R),12(S)-EET enantiomer showing significant activity while the 11(S),12(R)-EET form is largely inactive.[1]

Data Presentation

The pro-angiogenic capacity of 11,12-EET has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: Quantitative Effects of 11,12-EET on Angiogenic Processes (In Vitro Models)

| Model System | Parameter Measured | Concentration / Treatment | Result | Reference |

| Human Endothelial Progenitor Cells (hEPCs) | Neovascularization (Tube Formation) | 3 nM 11,12-EET | ~1.36-fold increase (P < 0.05) | |

| Human Endothelial Progenitor Cells (hEPCs) | Neovascularization (Tube Formation) | 30 nM 11,12-EET | ~1.50-fold increase (P < 0.05) | |

| Human Endothelial Progenitor Cells (hEPCs) | Neovascularization (Tube Formation) | 50 nM 11,12-EET | ~1.61-fold increase (P < 0.05) | |

| Human Endothelial Cells (HAEC) | Inhibition of VCAM-1 Expression (TNFα-induced) | 0.1–1 nM 11,12-EET | Significant reduction in VCAM-1 expression (~22.6% with sEH inhibitor). The IC50 was found to be 20 nM. | |

| Human Endothelial Cells | Cell Migration (Scratch-Wound Assay) | 5 µM (±)-11,12-EET & 11(R),12(S)-EET | Stimulated migration to an extent comparable to VEGF. 11(S),12(R)-EET was ineffective. | |

| Human Endothelial Cells | Tube Formation on Matrigel | (±)-11,12-EET & 11(R),12(S)-EET | Significantly increased formation of capillary-like structures, comparable to VEGF. 11(S),12(R)-EET was ineffective. |

Table 2: Quantitative Effects of 11,12-EET on Neovascularization (In Vivo Models)

| Model System | Parameter Measured | Treatment | Result | Reference |

| Diabetic Mice (Wound Healing Model) | Wound Closure Time | Local application of 11,12-EET | Accelerated wound closure from 13.0 ± 2.2 days (control) to 8.4 ± 1.4 days (treated). | |

| Diabetic Mice (Wound Healing Model) | Protein Expression | Local application of 11,12-EET (Day 3) | Significantly enhanced expression of VEGF and CD31. | |

| Ischemic Diabetic Mice (Wound Healing Model) | Wound Closure Time | Local application of 11,12-EET | Accelerated wound closure from 14.4 ± 0.4 days (control) to 9.8 ± 0.6 days (treated). |

Molecular Mechanisms and Signaling Pathways

11,12-EET exerts its pro-angiogenic effects by activating a complex network of intracellular signaling pathways. A key initiating step is the binding of the 11(R),12(S)-EET enantiomer to a putative Gs protein-coupled receptor on the endothelial cell membrane. This activation leads to downstream signaling cascades that are critical for endothelial cell migration, proliferation, and differentiation.

Key Signaling Pathways:

-

PI3K/Akt/eNOS Pathway: 11,12-EET induces the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). Activated Akt, in turn, phosphorylates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which is a key mediator of angiogenesis and cell migration.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by 11,12-EET. This pathway is central to cell proliferation and survival.

-

Gs/PKA/TRPC6 Pathway: Activation of the Gs-coupled receptor by 11(R),12(S)-EET stimulates Protein Kinase A (PKA). This leads to the translocation of Transient Receptor Potential Cation Channel 6 (TRPC6) to the cell membrane, a process involved in mediating the angiogenic response.

-

VEGF Signaling Integration: Vascular Endothelial Growth Factor (VEGF) can increase the expression of CYP2C enzymes, which are responsible for producing EETs. This suggests that 11,12-EET is an essential downstream component of the VEGF-activated signaling cascade, creating a potential positive feedback loop.

-

Upregulation of Pro-Angiogenic Factors: 11,12-EET enhances the expression of multiple proteins that facilitate angiogenesis, including VE-cadherin and CD31 (promoting cell-cell adhesion and differentiation), matrix metalloproteinases (MMP-2 and MMP-9) for extracellular matrix remodeling, and cell cycle regulators like Cyclin D1 and CDK4.

Key Experimental Protocols

Standardized in vivo and in vitro assays are essential for evaluating the angiogenic potential of compounds like 11,12-EET.

In Vivo Matrigel Plug Assay

This assay is a widely used method to quantify in vivo angiogenesis. Matrigel, a basement membrane extract, is mixed with a test compound and injected subcutaneously into a mouse, where it forms a solid plug. The plug is infiltrated by host cells, and the formation of new blood vessels can be quantified.

Protocol:

-

Preparation: Thaw growth factor-reduced Matrigel on ice overnight at 4°C to prevent premature gelation. All syringes and tips must be pre-chilled.

-

Mixing: In a cold environment, mix the liquid Matrigel with the test substance (e.g., 11,12-EET at the desired concentration) and a pro-angiogenic factor like VEGF or bFGF, if required. A negative control group should receive Matrigel with the vehicle.

-

Injection: Anesthetize the mouse (e.g., C57BL/6 or nude mice). Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled syringe with a 27G needle. The Matrigel will quickly polymerize at body temperature to form a solid plug.

-

Incubation: Allow 7 to 14 days for vascularization of the plug to occur.

-

Harvesting: Euthanize the mouse and surgically excise the Matrigel plug.

-

Quantification:

-

Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

-

Immunohistochemistry: Fix the plug in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker, such as CD31, to visualize and quantify microvessel density.

-

In Vivo Corneal Micropocket Assay

The avascular nature of the cornea makes it an ideal model for studying de novo vessel growth without background vasculature.

Protocol:

-

Pellet Preparation: Prepare slow-release pellets containing the test substance (11,12-EET). This typically involves mixing the compound with sucralfate (B611045) and a polymer like Hydron, which is then dried.

-

Surgery: Anesthetize the mouse. Under a surgical microscope, create a small, avascular micropocket in the corneal stroma using a micro-knife. The incision should be made about 1 mm from the limbus (the border between the cornea and sclera).

-

Implantation: Carefully insert the prepared pellet into the corneal pocket.

-

Monitoring and Quantification:

-

Monitor the eye daily for 5-7 days using a slit-lamp microscope.

-

Quantify the angiogenic response by measuring the length of the new blood vessels growing from the limbal plexus toward the pellet and the circumferential area of neovascularization (measured in clock hours).

-

In Vitro Endothelial Cell Migration Assay (Scratch-Wound)

This assay models the directional cell migration that occurs during the initial stages of angiogenesis.

Protocol:

-

Cell Culture: Grow endothelial cells (e.g., HUVECs) in a culture plate until they form a confluent monolayer.

-

Wounding: Create a linear "scratch" or gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing the test substance (11,12-EET) or vehicle control.

-

Imaging and Analysis: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-6 hours for 24 hours). Quantify the rate of wound closure by measuring the change in the width of the gap over time.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding: Seed endothelial cells onto the Matrigel layer in a medium containing the test substance (11,12-EET) or vehicle.

-

Incubation: Incubate the plate for 4-12 hours.

-

Analysis: Observe the formation of tube-like networks under a microscope. Quantify angiogenesis by measuring parameters such as the total tube length, the number of junctions, and the number of loops using imaging software.

Conclusion and Future Directions

11,12-EET, particularly the 11(R),12(S)-enantiomer, is a potent endogenous mediator of angiogenesis and neovascularization. It acts through a Gs-coupled receptor to activate multiple signaling pathways, including PI3K/Akt/eNOS and MAPK/ERK, leading to enhanced endothelial cell proliferation, migration, and differentiation. Preclinical studies have demonstrated its therapeutic potential in accelerating wound healing, especially in compromised states like diabetes and ischemia.

Future research should focus on the definitive identification and characterization of the 11,12-EET receptor, which would enable the development of more specific therapeutic agonists. Furthermore, optimizing drug delivery systems to provide localized and sustained release of 11,12-EET or stable analogs could significantly enhance its efficacy in clinical applications for tissue regeneration and the treatment of ischemic vascular diseases.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Stereospecificity of 11(R),12(S)-EET: A Technical Guide to its Unique Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs), the cytochrome P450-derived metabolites of arachidonic acid, are potent lipid signaling molecules with a diverse range of biological activities, including vasodilation, anti-inflammation, and pro-angiogenesis. Among the four regioisomers of EETs, 11,12-EET has garnered significant attention due to the marked stereospecificity of its biological effects. This technical guide provides an in-depth analysis of the stereoisomerism of 11,12-EET, with a particular focus on the enhanced biological potency of the 11(R),12(S)-enantiomer compared to its 11(S),12(R) counterpart and other EET isomers. We will delve into the quantitative differences in their activities, detail the experimental protocols for their separation and analysis, and visualize the key signaling pathways and experimental workflows.

Introduction: The Significance of Stereochemistry in EET Biology

EETs exist as four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these can exist as two enantiomers, (R,S) and (S,R), due to the chiral centers created by the epoxide ring. This stereoisomerism is not a trivial structural feature; it profoundly influences the biological activity of these molecules. The differential interaction of these enantiomers with putative receptors and enzymes leads to distinct physiological outcomes. Notably, in numerous biological systems, the 11(R),12(S)-EET isomer exhibits significantly greater potency than the 11(S),12(R)-EET isomer, highlighting the importance of stereospecificity in the therapeutic potential of EET-based drugs.

Quantitative Comparison of 11,12-EET Isomer Activity

The superior biological activity of 11(R),12(S)-EET has been quantified in various assays. The following tables summarize the available quantitative data comparing the potency of 11,12-EET enantiomers and other related compounds.

Table 1: Vasoactivity of 11,12-EET Enantiomers

| Compound | Biological Effect | System | EC50 (pM) |

| 11(R),12(S)-EET | Dilation of coronary arterioles | Porcine | 6 ± 3 |

| 11(S),12(R)-EET | Dilation of coronary arterioles | Porcine | 30 ± 8 |

Table 2: Endothelial Cell Function and Inflammation

| Compound | Biological Effect | System | Effective Concentration/IC50 |

| 11(R),12(S)-EET | Endothelial cell migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Maximal response at 30 nM[1] |

| (±)-11,12-EET | Endothelial cell migration | HUVECs | Higher concentrations (>30 nM) required for similar effect[1] |

| 11(S),12(R)-EET | Endothelial cell migration | HUVECs | Ineffective[1] |

| 11,12-DHET | Endothelial cell migration | HUVECs | Ineffective[1] |

| 11(R),12(S)-EET | Endothelial cell tube formation | HUVECs | Effective[1] |

| 11(S),12(R)-EET | Endothelial cell tube formation | HUVECs | Ineffective |

| 11,12-DHET | Endothelial cell tube formation | HUVECs | Ineffective |

| 11,12-EET | Inhibition of TNF-α induced VCAM-1 expression | Endothelial Cells | IC50 = 20 nM |

Experimental Protocols

The study of EET stereospecificity relies on robust experimental methods for the separation, identification, and biological characterization of individual enantiomers.

Chiral Separation of 11,12-EET Enantiomers by High-Performance Liquid Chromatography (HPLC)

A critical step in investigating the stereospecific effects of 11,12-EET is the separation of the racemic mixture into its constituent enantiomers. The following protocol outlines a validated method for this purpose.

Objective: To resolve the (±)-11,12-EET racemic mixture into 11(R),12(S)-EET and 11(S),12(R)-EET.

Materials:

-

(±)-11,12-EET standard

-

HPLC-grade hexanes

-

HPLC-grade 2-propanol

-

Chiral HPLC column: Chiralcel OD column or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-